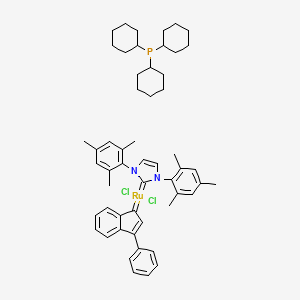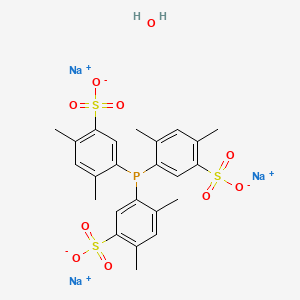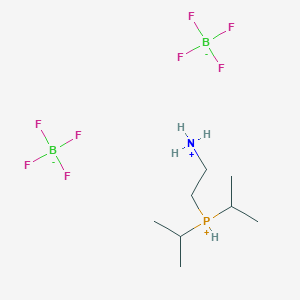![molecular formula C15H26N2 B6338484 4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline CAS No. 893590-44-8](/img/structure/B6338484.png)
4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline, also known as 4-BADEA, is an organic compound used in organic chemistry and other scientific research applications. It is a derivative of aniline, an aromatic amine, and is used as a precursor in the synthesis of various compounds. It is a colorless liquid with a pungent odor and is soluble in alcohols and other organic solvents. 4-BADEA has a wide range of applications in organic synthesis and scientific research, and is widely used in the laboratory.
Applications De Recherche Scientifique
4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline has a wide range of applications in scientific research, including organic synthesis, pharmaceutical chemistry, and biochemistry. In organic synthesis, 4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline is used as a precursor for the synthesis of various compounds, such as amides, esters, and amines. In pharmaceutical chemistry, 4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline is used as a starting material for the synthesis of various drugs, such as anti-inflammatory agents and anticonvulsants. In biochemistry, 4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline is used as a reagent for the synthesis of peptides, proteins, and other biomolecules.
Mécanisme D'action
The mechanism of action of 4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline is not well understood. However, it is known to be a precursor for the synthesis of various compounds, such as amides, esters, and amines. It is also believed to act as a catalyst for the formation of peptides and proteins. Additionally, 4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline is believed to have some biological activity, as it is known to be a precursor for the synthesis of various drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline are not well understood. However, it is known to be a precursor for the synthesis of various drugs, such as anti-inflammatory agents and anticonvulsants. Additionally, 4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline is believed to have some biological activity, as it is known to be a precursor for the synthesis of various compounds, such as amides, esters, and amines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, 4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline is a versatile molecule that can be used as a precursor for the synthesis of various compounds. The main limitation of 4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline is that its mechanism of action is not well understood, and its biochemical and physiological effects are not well understood.
Orientations Futures
Future research should focus on furthering our understanding of the mechanism of action of 4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline, as well as its biochemical and physiological effects. Additionally, further research should focus on the development of new synthetic methods for the synthesis of 4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline, as well as the synthesis of new compounds using 4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline as a precursor. Finally, further research should focus on the application of 4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline in pharmaceutical chemistry and biochemistry, as well as the development of new drugs and biomolecules using 4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline as a starting material.
Méthodes De Synthèse
4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline can be synthesized by a variety of methods. The most common route is the reductive amination of 4-bromobutan-2-amine with diethyl aniline. This reaction is typically carried out in the presence of a metal catalyst, such as aluminum chloride or zinc chloride, and an organic solvent, such as dichloromethane or toluene. The reaction is typically run at a temperature between 0 and 100°C, and can be monitored by thin-layer chromatography (TLC). Other methods of synthesis include the reaction of diethyl aniline with 4-bromobutan-2-ol, or the reaction of 4-bromobutan-2-amine with ethyl chloroformate.
Propriétés
IUPAC Name |
4-[(butan-2-ylamino)methyl]-N,N-diethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-5-13(4)16-12-14-8-10-15(11-9-14)17(6-2)7-3/h8-11,13,16H,5-7,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULMSAFPCZWOAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tricyclohexylphosphine[4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]Ru(II)Cl2, 95%](/img/structure/B6338423.png)
![Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II)dichloride, 95%](/img/structure/B6338426.png)
![Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)gallium(III), 99% (99.999%-Ga) [Ga(TMHD)3]](/img/structure/B6338429.png)

(2-dicyclohexylphosphinophenyl)methane, 97%](/img/structure/B6338438.png)
![(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]benzylamine; 98%](/img/structure/B6338442.png)
![(1S,2S)-N,N-Bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine, 97%](/img/structure/B6338443.png)
![(1S,2S)-N,N-Bis[2-(di-p-tolylphosphino)benzyl]cyclohexane-1,2-diamine, 97%](/img/structure/B6338449.png)
![(1R,2R)-2-[(4S,11bR)-3,5-Dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl]-1,2-diphenylethanamine, 97%](/img/structure/B6338450.png)



